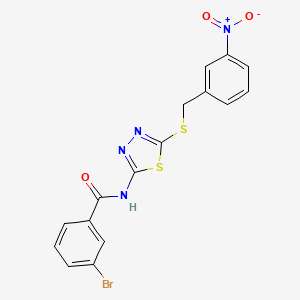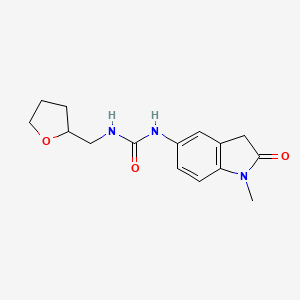
4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane” is a thiazepane derivative. Thiazepanes are seven-membered heterocyclic compounds containing nitrogen and sulfur . They are part of a broader class of compounds known as azepanes. The presence of sulfonyl and phenyl groups in the compound suggests that it may have interesting chemical and physical properties .
Molecular Structure Analysis
The molecular structure of a compound like “this compound” would likely be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry . These techniques can provide information about the arrangement of atoms in the molecule and the types of bonds present .
Chemical Reactions Analysis
The chemical reactivity of a compound like “this compound” would depend on the functional groups present in the molecule. For example, the sulfonyl group is typically quite stable but can undergo certain types of reactions, such as reduction or nucleophilic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound like “this compound” would be influenced by its molecular structure. These properties could include things like melting point, boiling point, solubility, stability, and reactivity .
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Novel substituted 1,5-benzothiazepines incorporating the sulfonyl group have been efficiently synthesized through reactions involving sulfonyl chlorides and aminobenzenethiol with ZnO nanoparticles/pyridine as catalysts. These compounds have been analyzed for their structural integrity using various spectroscopic methods and show potential for further functionalization and application in drug design and materials science (Sandhya Chhakra et al., 2019).
- Research on the intermediacy of phenyl hydrogen sulfates in the sulfonation of phenols provides insights into sulfonation mechanisms and could be relevant for the synthesis and modification of sulfonyl-substituted compounds, including "4-((2,5-Dimethylphenyl)sulfonyl)-7-phenyl-1,4-thiazepane" (P. D. Wit et al., 2010).
Potential Applications
- A study on novel 2,3,4-trisubstituted 1,5-benzothiazepines bearing a sulfonyl pharmacophore highlights their synthesis and potential for biological activity. These findings suggest avenues for the development of new therapeutic agents (Sanjay N. Karale et al., 2011).
- Poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, incorporating dimethylphenyl groups, have been developed for applications in fuel cells and other electrochemical devices. The high hydroxide conductivity and stability of these membranes highlight the utility of sulfonyl-containing compounds in advanced materials science (Qian Shi et al., 2017).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(2,5-dimethylphenyl)sulfonyl-7-phenyl-1,4-thiazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2S2/c1-15-8-9-16(2)19(14-15)24(21,22)20-11-10-18(23-13-12-20)17-6-4-3-5-7-17/h3-9,14,18H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUZAJQLEFPBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(SCC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Oxa-9-azabicyclo[3.3.1]nonan-9-yl(2,4-dichlorophenyl)methanone](/img/structure/B2596857.png)

![4-chloro-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2596861.png)



![9-(3-methoxyphenyl)-1-methyl-3-(2-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2596869.png)
![S-(2-[(4-methylphenyl)amino]-2-{[(4-methylphenyl)sulfonyl]imino}ethyl) thiocarbamate](/img/structure/B2596870.png)


![N-(3-fluorophenyl)-2-[[3-(4-methylphenyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2596875.png)
![N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-2-carboxamide](/img/structure/B2596876.png)

